4-Methoxyphenol-2,3,5,6-D4,OD

Beschreibung

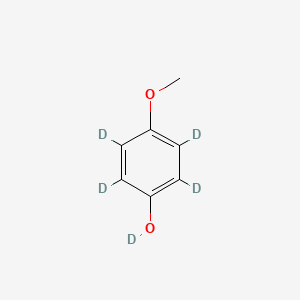

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-MDXQMYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Deuterium Incorporation

Strategies for Deuteration of Aromatic Systems

Aromatic systems present a unique scaffold for deuterium (B1214612) labeling, with several established methods for achieving high levels of isotopic incorporation.

Direct hydrogen-deuterium (H-D) exchange is a common and often straightforward method for labeling aromatic compounds. wikipedia.org This process involves the direct substitution of protons on the aromatic ring with deuterons from a deuterium source. These reactions are typically facilitated by catalysts and can be broadly classified as acid-catalyzed, base-catalyzed, or metal-catalyzed.

Acid-Catalyzed H-D Exchange : This method often employs strong deuterated Brønsted or Lewis acids, such as D₂SO₄ or CF₃COOD, with a deuterium source like deuterium oxide (D₂O). mdpi.comnih.govgoogle.com The reaction generally proceeds via an electrophilic aromatic substitution mechanism, where deuteration occurs preferentially at the most electron-rich positions of the aromatic ring. nih.gov

Base-Catalyzed H-D Exchange : While more common for hydrogens on carbon atoms adjacent to carbonyl groups, base-catalyzed exchange can be applied to aromatic systems with sufficiently acidic protons. mdpi.com

Metal-Catalyzed H-D Exchange : Transition metal catalysts, particularly those from the platinum group, are highly effective for deuterating aromatic rings. researchgate.netjst.go.jp Heterogeneous catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are widely used with D₂O as the deuterium source, often under a hydrogen or deuterium gas atmosphere. researchgate.netmdpi.com These reactions can achieve high levels of deuteration under various conditions. jst.go.jptn-sanso.co.jp For instance, Pt/C has shown a higher tendency to deuterate aromatic positions, whereas palladium catalysts often favor aliphatic positions. researchgate.net Flow synthesis methods using packed catalyst cartridges are being developed to improve efficiency. tn-sanso.co.jpoup.com

Table 1: General Strategies for Aromatic Deuteration

| Strategy | Description | Common Reagents/Catalysts | Deuterium Source |

|---|---|---|---|

| Direct H-D Exchange | Direct replacement of aromatic protons with deuterons on the final molecule. | Pt/C, Pd/C, Lewis Acids, Brønsted Acids. mdpi.comresearchgate.net | D₂O, D₂ gas, Deuterated Acids. snnu.edu.cnresearchgate.nettn-sanso.co.jp |

| Multi-Step Synthesis | Building the final molecule from smaller, pre-deuterated starting materials. | Deuterated Benzene (B151609), Deuterated Halides. simsonpharma.comrsc.org | Incorporated in precursor molecules. |

An alternative to direct exchange is the synthesis of the target molecule from precursors that already contain deuterium at the desired positions. simsonpharma.com This strategy offers precise control over the location of the deuterium labels. For example, deuterated aryl halides or boronic esters can be synthesized and then used in cross-coupling reactions to build more complex deuterated molecules. rsc.org This approach can be advantageous when direct H-D exchange methods lack the required regioselectivity or are incompatible with other functional groups in the molecule. snnu.edu.cn The synthesis begins with simple, commercially available deuterated building blocks, such as deuterated acetylene (B1199291) or benzene, which are then carried through a synthetic sequence. simsonpharma.com

Direct Hydrogen-Deuterium Exchange Reactions

Specific Approaches for 4-Methoxyphenol (B1676288) Deuteration

The synthesis of 4-Methoxyphenol-2,3,5,6-D4,OD requires two distinct deuteration steps: labeling of the four aromatic positions and the exchange of the single hydroxyl proton.

The aromatic ring of 4-methoxyphenol is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the methoxy (B1213986) (-OCH₃). Both groups direct incoming electrophiles to the ortho and para positions. Since the para position is occupied, deuteration will occur at all four remaining positions (2, 3, 5, and 6), which are all ortho to one of the activating groups.

Several metal-catalyzed H-D exchange methods are suitable for this transformation.

Platinum on Carbon (Pt/C) Catalysis : An effective method involves using a Pt/C catalyst with D₂O as the deuterium source. researchgate.net This system is known to be efficient for the deuteration of phenols. researchgate.net The reaction can often be performed at room temperature, though elevated temperatures may be required for complete exchange. researchgate.netjst.go.jp

Hexafluorophosphate (B91526) (PF₆⁻) in Fluorinated Solvents : A newer method utilizes catalytic amounts of hexafluorophosphate in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O. chemrxiv.org This system has proven effective for the high-yield deuteration of phenols and anisoles under ambient conditions. chemrxiv.org

Acid Catalysis : Direct treatment with a deuterated acid like deuterated trifluoroacetic acid (CF₃COOD) can also achieve H-D exchange on activated aromatic rings like phenols and anisoles. nih.gov

Table 2: Potential Catalytic Systems for 4-Methoxyphenol Ring Deuteration

| Catalyst System | Deuterium Source | Typical Conditions | Reference |

|---|---|---|---|

| 5% Pt/C | D₂O, often with H₂ atmosphere | Room temperature to 180 °C | researchgate.net |

| Catalytic PF₆⁻ | HFIP-d1 / D₂O | Ambient temperature | chemrxiv.org |

The deuteration of the hydroxyl group is a significantly more straightforward process than ring deuteration. The hydroxyl proton is a labile proton, meaning it is acidic and readily exchanges with deuterons from the solvent. wikipedia.orggoogle.com

This exchange is typically achieved by dissolving the 4-methoxyphenol (either pre-deuterated on the ring or not) in a deuterated protic solvent, most commonly D₂O or deuterated methanol (B129727) (CD₃OD). chemrxiv.orgrsc.org The exchange is a rapid equilibrium process. wikipedia.org To ensure a high level of deuteration, a large molar excess of the deuterated solvent is used. wikipedia.org The process can be as simple as dissolving the compound in the deuterated solvent and then removing the solvent under vacuum, or performing a recrystallization from the deuterated solvent. chemrxiv.orgrsc.org This exchange usually requires no catalyst and can result in nearly complete deuteration of the hydroxyl site. google.com

Ring Deuteration Techniques for Aromatic Positions (2,3,5,6-D4)

Purification and Characterization of Deuterated Analogs

Following synthesis, the deuterated compound must be purified and its isotopic purity confirmed.

Purification: Standard organic chemistry purification techniques are employed. ansto.gov.auansto.gov.au

Column Chromatography : Silica gel chromatography is often used to separate the desired deuterated product from any non-deuterated starting material or side products. google.comchemicalbook.com

Recrystallization : This is an effective method for purifying solid compounds and can also serve as the final step in hydroxyl group deuteration if a deuterated solvent is used. rsc.org

Distillation : For liquid compounds or to remove volatile impurities, distillation is a viable purification method. rsc.org

Characterization: A combination of spectroscopic techniques is essential to confirm the structure and quantify the level of deuterium incorporation. ansto.gov.auansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This is the primary tool to verify the success of the deuteration. The disappearance or significant reduction of the proton signals corresponding to the aromatic positions (2, 3, 5, and 6) and the hydroxyl group provides direct evidence of deuterium substitution. mdpi.com

²H NMR : Deuterium NMR is used to directly observe the incorporated deuterium atoms. The presence of signals at chemical shifts corresponding to the aromatic and hydroxyl positions confirms that deuteration has occurred at the intended sites. mdpi.comnasa.gov

Table 3: Analytical Methods for Characterization of Deuterated 4-Methoxyphenol

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Confirm H/D exchange | Disappearance of proton signals at positions 2,3,5,6 and the OH group. mdpi.com |

| ²H NMR | Confirm deuterium presence | Appearance of deuterium signals at positions 2,3,5,6 and the OD group. nasa.gov |

Advanced Chromatographic Purification Methods

The purification of this compound from its synthetic reaction mixture presents a significant challenge due to the presence of partially deuterated species and unreacted starting materials. Standard chromatographic techniques are often insufficient to separate these closely related compounds. Consequently, advanced chromatographic methods are employed, which offer higher resolution and efficiency. These methods often exploit the subtle physicochemical differences between deuterated and non-deuterated molecules, a phenomenon known as the chromatographic deuterium effect (CDE). nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purification, offering superior separation compared to traditional column chromatography. chromatographyonline.com For deuterated compounds, specialized stationary phases can enhance the separation of isotopologues. For instance, columns with pentafluorophenyl (PFP) stationary phases have been shown to effectively modulate the CDE, likely through electronic interactions with the deuterated analytes. nih.gov

Supercritical Fluid Chromatography (SFC) represents another powerful technique, utilizing supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. researchgate.net The use of deuterated modifiers, such as deuterated methanol (CD3OD), in SFC can be particularly advantageous. researchgate.net This approach not only facilitates efficient separation but also allows for the direct analysis of collected fractions by Nuclear Magnetic Resonance (NMR) spectroscopy without the need for tedious solvent evaporation and reconstitution steps, which can risk sample degradation. researchgate.net

Multi-dimensional liquid chromatography (mDLC) offers a highly sophisticated approach for resolving complex mixtures. polimi.it These automated systems can combine different separation modes (e.g., different column chemistries) in-line. A typical setup might involve an initial separation on a primary column, with specific fractions being automatically transferred ("heart-cutting") to a second or even third column for further purification. Trapping-enrichment deuterated solvent exchange (TE-Dt-mDLC) is an advanced iteration of this technique that enables the isolation of highly pure analytes delivered in a deuterated solvent, ready for immediate NMR analysis. polimi.it This method is especially valuable for isolating microgram quantities of target compounds from complex reaction matrices. polimi.it

Table 1: Comparison of Advanced Chromatographic Purification Methods

| Method | Principle | Advantages for Deuterated Compounds | Limitations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column with a liquid mobile phase. | High resolution; specific stationary phases (e.g., PFP) can enhance isotopic separation. nih.govchromatographyonline.com | Requires solvent removal before NMR analysis; can be time-consuming for large scales. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase. researchgate.net | Fast separations; use of deuterated co-solvents (e.g., CD3OD) allows for direct NMR analysis of fractions. researchgate.net | Less universally applicable than HPLC; requires specialized equipment. |

| Multi-Dimensional Liquid Chromatography (mDLC) | Automated coupling of two or more LC systems with different selectivities. polimi.it | Extremely high resolving power for complex mixtures; TE-Dt-mDLC variant streamlines workflow by providing NMR-ready samples. polimi.it | System complexity; higher initial instrument cost. |

Verification of Deuteration Pattern and Isotopic Purity

Once this compound has been purified, its structural integrity and isotopic enrichment must be rigorously verified. This is accomplished primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the deuteration pattern.

Proton NMR (¹H-NMR): In a ¹H-NMR spectrum of a highly enriched sample of this compound, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6, as well as the hydroxyl proton, should be absent or significantly diminished. The only major signal expected would be from the non-deuterated methoxy group (-OCH3). The absence of these proton signals provides strong evidence of successful deuterium incorporation at the specified positions. wikipedia.org

Deuterium NMR (²H-NMR): Conversely, a ²H-NMR spectrum provides direct observation of the incorporated deuterium atoms. wikipedia.orgsigmaaldrich.com For this compound, distinct signals corresponding to the deuterium atoms on the aromatic ring and the hydroxyl group would be expected. The chemical shifts in ²H-NMR are analogous to those in ¹H-NMR, allowing for precise confirmation of the deuteration sites. wikipedia.org ²H-NMR is a powerful tool for both structural verification and quantifying the level of deuterium enrichment at specific sites. sigmaaldrich.com

Mass Spectrometry (MS) is the primary technique for determining isotopic purity. High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) mass spectrometry coupled with liquid chromatography (LC/MS), is essential. researchgate.netalmacgroup.com

Isotopologue Distribution: HRMS can resolve the mass difference between the desired fully deuterated compound (D5) and any partially deuterated (D1-D4) or undeuterated (D0) species. nih.gov By analyzing the mass spectrum, a distribution of the different isotopologues can be observed.

Isotopic Purity Calculation: The isotopic purity is calculated from the relative intensities of the ion peaks corresponding to each isotopologue. nih.govalmacgroup.com Advanced instrumentation allows for high mass accuracy and resolution, which is critical for separating the isotopic peaks from each other and from matrix interferences, enabling a precise quantification of the labeled compound's enrichment level. researchgate.netalmacgroup.com The process involves integrating the extracted ion chromatogram (EIC) for each isotope and correcting for the natural isotopic abundance of other elements (like ¹³C) in the molecule. researchgate.netalmacgroup.com

Table 2: Analytical Verification Data for a Representative Sample of this compound

| Analytical Technique | Parameter Measured | Expected Result/Finding | Significance |

|---|---|---|---|

| ¹H-NMR | Signal intensity of aromatic and hydroxyl protons. | Absence or >98% reduction of signals for H-2, H-3, H-5, H-6, and -OH protons. | Confirms successful substitution of hydrogen with deuterium at specified positions. wikipedia.org |

| ²H-NMR | Presence and chemical shift of deuterium signals. | Signals observed at chemical shifts corresponding to the aromatic (2,3,5,6) and hydroxyl (OD) positions. | Directly confirms the location of the deuterium labels. sigmaaldrich.com |

| LC-HRMS | Mass-to-charge (m/z) ratio of molecular ions. | Predominant peak observed at the m/z corresponding to the D5 isotopologue (C7H3D5O2). | Confirms the presence of the target compound. |

| LC-HRMS | Relative abundance of isotopologue peaks (D0 to D5). | Calculation based on peak areas shows isotopic purity >98% for the D5 species. | Quantifies the overall level of deuterium enrichment in the final product. almacgroup.comnih.govalmacgroup.com |

Iii. Advanced Analytical Techniques Exploiting Deuterium Labeling

Mass Spectrometry (MS) Methodologies

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it inherently sensitive to isotopic substitution. The significant mass increase from replacing five hydrogen atoms with deuterium (B1214612) makes 4-Methoxyphenol-2,3,5,6-D4,OD easily distinguishable from its unlabeled form, a property that is highly advantageous in quantitative analysis and tracer studies.

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled compounds are considered the "gold standard" for use as internal standards. scispace.comacanthusresearch.com An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector. acanthusresearch.com

This compound fulfills these criteria perfectly for the quantification of 4-methoxyphenol (B1676288). It has nearly identical chemical properties, meaning it co-elutes during chromatography and has the same extraction recovery and ionization efficiency as the unlabeled analyte. scispace.comlcms.cz This similarity allows it to accurately correct for variations in sample workup and matrix effects that can suppress or enhance the analyte signal. acanthusresearch.com However, its molecular weight is higher by five mass units, allowing the mass spectrometer to detect the analyte and the standard at different m/z values, enabling precise and accurate quantification. acanthusresearch.commdpi.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Molecular Ion (M⁺) m/z |

|---|---|---|---|

| 4-Methoxyphenol (Analyte) | C₇H₈O₂ | 124.14 | 124 |

| This compound (Internal Standard) | C₇H₃D₅O₂ | 129.17 | 129 |

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic or chemical pathways. mdpi.comnih.govnih.gov In these experiments, a molecule enriched with a heavy isotope (the tracer) is introduced into a system, and the mass spectrometer is used to monitor the incorporation of the isotopic label into downstream products. nih.govbitesizebio.com

Fragmentation Pathway Analysis of Deuterated Species

Mass spectrometry (MS) is a cornerstone technique for molecular identification, relying on the ionization of a compound and the subsequent fragmentation of the resulting molecular ion. The pattern of these fragments provides a molecular fingerprint. When a compound is isotopically labeled, the mass shifts of the molecular ion and its fragments offer unambiguous evidence for specific fragmentation mechanisms. pearson.com

For 4-methoxyphenol, a primary fragmentation pathway observed under electron ionization (EI) is the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to form a stable resonance-delocalized cation. scribd.com The analysis of this compound provides a clear confirmation of this pathway.

The molecular weight of the unlabeled 4-methoxyphenol (C₇H₈O₂) is approximately 124.05 g/mol . scribd.com The deuterated analogue, this compound (C₇H₃D₅O₂), has four deuterium atoms on the aromatic ring and one on the hydroxyl group, resulting in a molecular weight of approximately 129.08 g/mol .

In the mass spectrum of the deuterated compound, the molecular ion [M]•⁺ is observed at an m/z (mass-to-charge ratio) of 129. The most prominent fragment results from the loss of the non-deuterated methyl group (•CH₃), producing a fragment ion [M-15]⁺ at m/z 114. This observation confirms that the initial fragmentation involves the methoxy group, not the deuterated aromatic ring or the deuterated hydroxyl group. The stability of the resulting cation is a major driving force for this specific cleavage.

Other potential, though less favorable, fragmentation pathways could involve the loss of a deuteron (B1233211) (•D) or the elimination of molecules like carbon monoxide (CO). Deuterium labeling helps to trace the atoms involved in these complex rearrangements and distinguish between different proposed fragmentation routes. Current time information in Chatham County, US.cdnsciencepub.compnas.org Studies on related deuterated phenolic and aromatic compounds have shown that ring expansion and hydrogen/deuterium scrambling can occur, but the initial, most favorable fragmentation often dictates the major peaks observed. vaia.com

| Ion | Chemical Formula | 4-Methoxyphenol (m/z) | This compound (m/z) | Description |

|---|---|---|---|---|

| [M]•⁺ | [C₇H₈O₂]•⁺ / [C₇H₃D₅O₂]•⁺ | 124 | 129 | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₅O₂]⁺ / [C₆D₄(OD)]⁺ | 109 | 114 | Loss of methyl radical from methoxy group |

| [M-CHO]⁺ | [C₆H₇O]⁺ / [C₆H₂D₄(OD)]⁺ | 95 | 100 | Loss of formyl radical (less common) |

Vibrational Spectroscopy Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, measures the vibrational energies of molecular bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. csbsju.eduspcmc.ac.in Substituting a lighter hydrogen atom (mass ≈ 1 amu) with a heavier deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass, leading to a predictable decrease in the bond's vibrational frequency. This isotopic shift is a powerful tool for assigning specific vibrational modes within a complex molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The introduction of deuterium into 4-methoxyphenol results in distinct and easily identifiable shifts in its IR spectrum.

O-D vs. O-H Stretching: The O-H stretching vibration in phenols typically appears as a broad, strong band in the region of 3300-3600 cm⁻¹. libretexts.org Upon deuteration to an O-D group, this frequency shifts to approximately 2400-2670 cm⁻¹. pnas.orgmsu.edu For instance, studies on phenol-OD show the free O-D stretch at 2666 cm⁻¹, which shifts to lower wavenumbers (e.g., 2631 cm⁻¹) when involved in hydrogen bonding. pnas.orgresearchgate.net

Aromatic C-D vs. C-H Stretching: The stretching vibrations of C-H bonds on an aromatic ring are typically found just above 3000 cm⁻¹. rsc.org Replacing these with C-D bonds shifts the corresponding absorption to a much lower frequency, generally in the range of 2100-2250 cm⁻¹. csbsju.eduspcmc.ac.in This region of the IR spectrum is often less crowded, allowing for clearer identification of the deuterated sites.

These predictable shifts allow for the unambiguous assignment of vibrational modes associated with the hydroxyl group and the aromatic ring, confirming the specific locations of isotopic labeling in this compound.

| Vibrational Mode | Typical Frequency (Non-Deuterated) | Expected Frequency (Deuterated) | Reference Isotopic Shift Factor (νH/νD) |

|---|---|---|---|

| Phenolic O-H / O-D Stretch | ~3600 cm⁻¹ libretexts.orgmsu.edu | ~2666 cm⁻¹ pnas.org | ~1.35 |

| Aromatic C-H / C-D Stretch | ~3030 cm⁻¹ rsc.org | ~2250 cm⁻¹ csbsju.edu | ~1.34 |

| Aliphatic C-H Stretch (Methoxy) | ~2950 cm⁻¹ | ~2950 cm⁻¹ (unchanged) | 1.00 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. A key advantage of using deuterium labeling in Raman spectroscopy is that C-D bond vibrations appear in the 2100-2300 cm⁻¹ range, a region of the spectrum that is typically devoid of other fundamental vibrations in biological molecules and many organic compounds. nih.govacs.org This "silent" or "bio-orthogonal" window allows for the detection of C-D labeled molecules with high specificity and minimal background interference. nih.gov

For this compound, the C-D stretching modes of the aromatic ring would produce signals in this silent region, providing a clear marker for the deuterated ring structure. While the intensity of C-D Raman signals can be weak, their unique position makes them highly valuable for analysis. acs.org

Furthermore, other Raman-active modes are affected by deuteration. The aromatic ring-breathing mode, a symmetric vibration involving the entire ring, is a prominent feature in the Raman spectra of benzene (B151609) derivatives. For benzene itself, this appears near 1000 cm⁻¹. In studies of deuterated phenylalanine, this ring breathing mode has been shown to shift to a lower frequency upon deuteration of the ring. acs.org A similar shift would be expected for the deuterated ring of this compound, providing another spectroscopic marker for the isotopic substitution.

Iv. Applications in Academic Research Domains

Mechanistic Studies and Reaction Pathway Elucidation

The strategic placement of deuterium (B1214612) atoms in 4-Methoxyphenol-2,3,5,6-D4,OD provides a unique signature that can be tracked through chemical transformations, offering deep insights into reaction mechanisms.

Investigation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a key phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. libretexts.orgnumberanalytics.com This effect is a cornerstone in mechanistic chemistry, providing evidence for bond-breaking or bond-forming steps involving the isotopically labeled atom in the rate-determining step of a reaction. libretexts.orgnumberanalytics.comscielo.org.mx

In the context of this compound, the presence of deuterium at the phenolic oxygen (OD) and on the aromatic ring (D4) is crucial. For instance, in oxidation reactions, a significant primary KIE is often observed when the O-H bond cleavage is part of the rate-limiting step. nih.govacs.org Studies on the oxidation of substituted phenols have demonstrated significant deuterium KIEs, supporting mechanisms that involve a rate-limiting hydrogen atom transfer (HAT). nih.govacs.org For example, kinetic isotope labeling studies on the oxidation of p-OMe-DTBP by a cupric–superoxo complex showed a primary KIE of 11, indicating that the O-H bond activation is rate-limiting. acs.org Conversely, the absence of a significant KIE in reactions like electrophilic aromatic substitution suggests that the C-H (or C-D) bond cleavage is not the rate-determining step. masterorganicchemistry.com

| Reaction Type | Deuterated Substrate | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Oxidation by Cupric-Superoxo Complex | p-OMe-DTBP-OD | 11 | Rate-limiting O-H bond activation (HAT) | acs.org |

| Electrophilic Aromatic Substitution | Deuterated Arenes | No significant KIE | C-H/C-D bond cleavage is not rate-determining | masterorganicchemistry.com |

| Phenol (B47542) Hydroxylase Reaction | Deuterated Phenol | No KIE | Oxidative half-reaction does not involve rate-limiting H-abstraction from the ring | nih.gov |

Tracing Atomic Rearrangements in Complex Chemical Reactions

Deuterium labeling is an indispensable tool for tracing the movement and rearrangement of atoms throughout a complex reaction sequence. scielo.org.mx By using mass spectrometry or NMR spectroscopy, researchers can follow the deuterium label from the starting material, this compound, through various intermediates to the final products. rsc.org This allows for the unambiguous determination of reaction pathways and the identification of transient species.

For example, in studies of oxidative cyclizations, stereospecifically deuterated substrates have been used to distinguish between different mechanistic pathways, such as syn- and anti-addition mechanisms. caltech.edu Similarly, in the study of photochemical rearrangements, deuterium labeling helps to differentiate between competing pathways like the Zimmerman di-π-methane rearrangement and other rearrangement processes. researchgate.net The use of deuterated probes enables the full characterization of addition stereochemistry in reactions like chlorocyclizations. rsc.org

Understanding Electrophilic and Nucleophilic Processes with Deuterated Probes

Deuterated compounds like this compound serve as effective probes for studying electrophilic and nucleophilic interactions. The electronic properties of the molecule are largely unchanged by isotopic substitution, but the difference in mass and vibrational frequency of the C-D versus C-H bond can provide subtle yet crucial information. libretexts.org

In electrophilic aromatic substitution, the lack of a significant deuterium isotope effect provides strong evidence that the initial attack of the electrophile to form a carbocation intermediate (the arenium ion) is the slow, rate-determining step, rather than the subsequent loss of a proton (or deuteron) to restore aromaticity. masterorganicchemistry.com Conversely, in reactions where the deuterated site is the point of nucleophilic attack, the KIE can provide insights into the transition state structure. Deuterated probes have been designed to facilitate the identification of metabolites through distinct mass spectrometry isotope patterns in studies of reactive species. researchgate.net

Metabolic Pathway Elucidation in Biological Systems (Non-Clinical)

In the realm of biochemistry, isotopically labeled molecules are fundamental to unraveling the intricate networks of metabolic pathways. This compound can be introduced into biological systems to trace its transformation and incorporation into various biomolecules.

Tracing Substrate Flux in Biochemical Networks Using Isotopic Labels

Isotopic labeling is a powerful technique for mapping the flow of substrates through metabolic networks. scielo.org.mx By introducing a labeled compound like this compound, researchers can follow the path of the deuterium atoms as the molecule is processed by enzymes. This approach, often coupled with techniques like mass spectrometry and NMR, allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism. nih.gov

The use of deuterated standards is a common practice in metabolomics studies to accurately quantify endogenous and exogenous compounds in biological samples. researchgate.netnih.gov This helps in understanding how the introduction of a xenobiotic, such as 4-methoxyphenol (B1676288), can alter existing metabolic pathways.

Investigating Enzymatic Transformation Mechanisms (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of compounds, including drugs and xenobiotics. dynamed.compreprints.org These enzymes catalyze a variety of oxidative reactions, such as hydroxylation and demethylation. dynamed.commdpi.com Deuterated substrates like this compound are invaluable for studying the mechanisms of CYP-catalyzed reactions. chemicalbook.comnih.gov

Kinetic isotope effect studies using deuterated substrates can help determine whether C-H bond cleavage is a rate-limiting step in the enzymatic reaction. nih.gov For many P450 reactions, a significant primary deuterium KIE is observed, indicating that hydrogen abstraction is at least partially rate-limiting. nih.gov However, for certain reactions like aromatic hydroxylation, KIEs are often low, suggesting other steps in the catalytic cycle are slower. nih.gov For instance, studies on phenol hydroxylase showed no kinetic isotope effect with deuterated phenol during the oxidative half-reaction. nih.gov In contrast, research on a bacterial CYP199A4 enzyme, which can demethylate 4-methoxybenzoic acid, suggests a mechanism involving hydrogen abstraction by the highly reactive Compound I intermediate. uq.edu.au

| Enzyme System | Substrate | Key Finding | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Cytochrome P450 (general) | Deuterated substrates | Significant primary KIE often observed | C-H bond cleavage is often partially rate-limiting | nih.gov |

| Cytochrome P450 (aromatic hydroxylation) | Deuterated aromatic substrates | Low or no KIE | C-H bond cleavage is not the primary rate-determining step | nih.gov |

| Phenol Hydroxylase | Deuterated phenol | No KIE observed in oxidative half-reaction | H-abstraction from the ring is not rate-limiting in this step | nih.gov |

| CYP199A4 | 4-methoxybenzoic acid | O-demethylation occurs via hydrogen abstraction | Involves a hemiacetal intermediate that decomposes | uq.edu.au |

Studies on Protein Turnover and Interactions with Deuterated Molecules

The use of stable isotope-labeled compounds is a cornerstone of modern proteomics for investigating protein dynamics. While direct studies featuring this compound in protein turnover analysis are not prominently documented, the principles of using deuterated molecules in this context are well-established. Deuterated compounds are instrumental in techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and neutron crystallography, which provide insights into protein conformation, stability, and interactions. nih.govomicsonline.org

In a typical HDX-MS experiment, a protein is exposed to a buffer containing deuterium oxide (D₂O). The rate at which backbone amide hydrogens exchange for deuterium atoms reveals information about the protein's solvent accessibility and secondary structure. nih.gov Deuterated small molecules could, in principle, be used to probe specific interactions within protein binding pockets. The isotopic signature of a deuterated ligand or substrate analog like this compound would allow researchers to track its binding and influence on the protein's conformational state.

Furthermore, stable isotope labeling is fundamental to measuring protein turnover, which is the balance between protein synthesis and degradation. bohrium.comnih.govcabidigitallibrary.org Methods such as pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) use isotopically labeled amino acids to track the synthesis of new proteins over time. nih.gov While not an amino acid, a deuterated compound could be used in specialized assays to study the metabolism of xenobiotics by specific enzymes and how this impacts protein function or turnover. chemicalbook.com The stability imparted by the deuterium-carbon bond can also be a factor in studying enzymatic processes. omicsonline.org

The table below summarizes the primary techniques that utilize deuterated molecules for protein studies, illustrating the potential research context for this compound.

| Research Technique | Principle of Deuterium Use | Information Gained |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of exchange of protein amide hydrogens with deuterium from a D₂O solvent. nih.gov | Protein conformation, dynamics, solvent accessibility, and ligand binding sites. nih.gov |

| Neutron Crystallography | Deuterium has a different neutron scattering length than hydrogen, making it more visible in neutron diffraction maps. omicsonline.orgepj-conferences.org | Precise localization of hydrogen/deuterium atoms, including those in hydrogen bonds and active sites. omicsonline.org |

| Stable Isotope Labeling (General) | Incorporation of a "heavy" isotope (like deuterium) into molecules to distinguish them from their "light" counterparts using mass spectrometry. bohrium.com | Quantification of metabolic fluxes, protein synthesis and degradation rates (turnover). bohrium.comnih.gov |

| Small-Angle Neutron Scattering (SANS) | Using deuterated components (e.g., proteins, lipids) and varying the D₂O/H₂O ratio of the solvent to make specific parts of a complex "invisible" to neutrons (contrast matching). epj-conferences.organsto.gov.au | Structural information about individual components within large biomolecular complexes. epj-conferences.org |

Environmental Fate and Degradation Pathway Studies

The non-deuterated compound, 4-methoxyphenol, is released into the environment from its use in manufacturing and occurs naturally in some plants. nih.gov It is considered readily biodegradable but can be harmful to aquatic life. nih.govfishersci.com Understanding its environmental pathways is crucial, and its deuterated analogue, this compound, is an invaluable tool in these investigations.

Use as Tracers for Organic Compound Degradation

In environmental analysis, accurately quantifying the degradation of organic compounds is often complicated by the complexity of the sample matrix (e.g., soil, water) and losses during sample preparation. tandfonline.comresearchgate.net this compound is ideally suited for use as an isotopic surrogate or internal standard in isotope dilution analysis (IDA). tandfonline.comepa.gov

The principle of IDA involves adding a known quantity of the isotopically labeled standard (the "spike") to the environmental sample at the beginning of the analytical procedure. tandfonline.comrsc.org Because the deuterated standard is chemically identical to the non-deuterated analyte of interest, it experiences the same losses during extraction, cleanup, and analysis. nih.govmdpi.com By measuring the final ratio of the analyte to the labeled standard using a technique like gas chromatography-mass spectrometry (GC-MS), the initial concentration of the analyte can be calculated with high accuracy, regardless of incomplete recovery. tandfonline.comnih.gov This approach corrects for method variability and matrix effects, which is a significant advantage over external calibration methods. nih.govacs.org

Analysis of Atmospheric Particulate Matter Contributions

Methoxyphenols are recognized as key molecular tracers for biomass and wood combustion. nih.govresearchgate.netd-nb.info These compounds are formed during the pyrolysis of lignin (B12514952), a major component of wood. copernicus.orgcopernicus.org Their presence and concentration in atmospheric particulate matter (PM) can be used to apportion the contribution of wood smoke to air pollution. nih.govcopernicus.org

Quantifying these tracers in complex aerosol samples presents an analytical challenge due to their polar and semi-volatile nature. nih.govresearchgate.net To achieve reliable and sensitive measurements, analytical methods often employ GC/MS with a deuterated internal standard. nih.gov this compound, or similar deuterated methoxyphenols, are added to filter samples before extraction. nih.govresearchgate.net This allows for the precise quantification of native 4-methoxyphenol and other related lignin pyrolysis products.

Research has successfully applied this approach to characterize atmospheric PM, demonstrating the prevalence of methoxyphenols, particularly in the fine particle fraction (PM2.5).

| Study Focus | Key Findings | Tracer Compounds Measured | Typical Concentrations Observed |

| Wood Smoke Tracers in Seattle, WA | Methoxyphenols were present almost exclusively in the fine (PM2.5) size fraction, confirming their utility as wood smoke markers. nih.govresearchgate.net | Guaiacol (B22219), 4-Methylguaiacol, 4-Methoxyphenol , Vanillin, Syringol, etc. | <0.1 to 22 ng/m³ nih.govresearchgate.net |

| Biomass Burning Organic Aerosol (BBOA) Aging | The chemical signature of BBOA, including methoxyphenols, evolves significantly with atmospheric aging. d-nb.infocopernicus.org | Levoglucosan (B13493), Methoxyphenols (guaiacols, syringols) | Emission factors for methoxyphenols ranged from ~10 to over 100 mg per kg of fuel burned. d-nb.info |

| Source Apportionment in Chamonix, France | Methoxyphenols, along with levoglucosan and potassium, were key markers used to identify and quantify the contribution of biomass burning to local PM. copernicus.org | Sum of particulate methoxyphenols (Σmethoxyphenol) | Biomass burning was a major source of PM, especially in winter. copernicus.org |

Methodological Development for Environmental Sample Analysis

The development of robust and accurate analytical methods is essential for environmental monitoring. The use of this compound is a feature of advanced analytical strategies designed to overcome the challenges of complex environmental matrices. Isotope Dilution Mass Spectrometry (IDMS) is a primary method recognized for producing highly accurate and defensible results. epa.govrsc.org

By serving as an internal standard, this compound helps to:

Correct for Matrix Effects : In techniques like electrospray ionization-mass spectrometry (ESI-MS), co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification. The labeled standard is affected similarly, allowing for a reliable correction. acs.org

Quantify Analyte Recovery : Losses are inevitable during multi-step sample preparation procedures (e.g., solid-phase extraction, liquid-liquid extraction). researchgate.netacs.org The deuterated standard provides a direct measure of recovery for each individual sample. nih.gov

Improve Precision and Robustness : By accounting for variations in instrument performance and sample handling, the use of a deuterated internal standard leads to higher precision and methods that are reliable across different sample types, from surface water to atmospheric aerosols. acs.orgnih.gov

This approach has been successfully implemented for the analysis of various environmental contaminants, including pharmaceuticals, phenols, and other organic pollutants in diverse matrices like water, soil, and air. nih.govnih.govacs.org

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Deuterated Systems

Density Functional Theory (DFT) has emerged as a powerful tool for investigating deuterated compounds, offering a balance between computational cost and accuracy. mdpi.com It is particularly useful for studying the subtle changes in electronic structure and energy landscapes that arise from isotopic substitution. etprogram.orgresearchgate.net

Predicting Spectroscopic Properties and Isotopic Shifts

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, including those containing deuterium (B1214612). mdpi.comresearchgate.net These calculations can accurately forecast vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. ahievran.edu.tr When deuterium is substituted for protium, shifts in the vibrational spectra occur, which can be precisely calculated. For instance, the O-D stretching frequency in deuterated phenols is found at a lower wavenumber compared to the O-H stretch in the non-deuterated isotopologue, a phenomenon that can be quantitatively predicted by DFT. nih.gov

Similarly, isotopic shifts in NMR spectra can be modeled. marquette.edu While the changes are often small, they are significant and can be correlated with alterations in the electronic environment around the nucleus. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to compute chemical shifts with good agreement with experimental data. ahievran.edu.tr The table below illustrates a representative comparison of predicted and experimental isotopic shifts for a deuterated phenol (B47542) derivative.

| Spectroscopic Parameter | Isotopologue | Experimental Value | DFT-Calculated Value | Isotopic Shift (Calculated) |

|---|---|---|---|---|

| ν(O-H/O-D) stretch (cm-1) | 4-Methoxyphenol (B1676288) | ~3600 | ~3610 | ~990 cm-1 |

| ν(O-H/O-D) stretch (cm-1) | 4-Methoxyphenol-OD | ~2620 | ~2630 | |

| δ(13C) C4-OH (ppm) | 4-Methoxyphenol | 153.0 | 153.5 | -0.1 ppm |

| δ(13C) C4-OD (ppm) | 4-Methoxyphenol-OD | 152.8 | 153.4 |

Note: The values presented in this table are illustrative and based on typical shifts observed for phenolic compounds. Actual experimental and calculated values for 4-Methoxyphenol-2,3,5,6-D4,OD may vary.

Modeling Reaction Mechanisms and Transition States with Deuterium

DFT calculations are instrumental in elucidating reaction mechanisms involving deuterated species. nih.govresearchgate.netsemanticscholar.org By mapping the potential energy surface, transition states can be located and their energies calculated, providing insight into the reaction kinetics. researchgate.net The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of reaction is altered. DFT can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. researchgate.net

For reactions involving the cleavage of a C-D or O-D bond, a primary KIE is typically observed. DFT calculations can model the transition state geometry and the zero-point vibrational energies (ZPVE) of the bonds being broken, which are the primary contributors to the KIE. These theoretical investigations help to distinguish between different possible reaction pathways, such as proton-coupled electron transfer (PCET) versus hydrogen atom transfer (HAT). researchgate.net

| Reaction Type | Reactant | Calculated Activation Energy (kcal/mol) - H | Calculated Activation Energy (kcal/mol) - D | Predicted kH/kD |

|---|---|---|---|---|

| Hydrogen Atom Transfer | Phenol + ROO• | 12.5 | 13.6 | ~5-7 |

| Electrophilic Aromatic Substitution | Benzene (B151609) + NO2+ | 18.2 | 18.1 | ~1 |

Note: This table provides representative data for reactions involving phenols and benzene to illustrate the principles of using DFT to model reaction mechanisms and predict kinetic isotope effects. The values are not specific to this compound.

Molecular Dynamics Simulations and Deuterium Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of molecular motion and interactions. arxiv.org For deuterated compounds, MD simulations can reveal how isotopic substitution affects intermolecular forces and conformational dynamics.

Influence of Deuteration on Molecular Interactions (e.g., Hydrogen Bonding)

Deuteration can have a measurable impact on the strength and dynamics of hydrogen bonds. aps.org Generally, deuterium bonds are slightly weaker and longer than the corresponding hydrogen bonds. ias.ac.in This is known as the Ubbelohde effect. aps.org MD simulations can quantify these differences by analyzing the trajectories of the deuterated and non-deuterated systems. Parameters such as the average donor-acceptor distance and the lifetime of the hydrogen bond can be calculated. nih.gov

In simulations of 4-methoxyphenol in a solvent, replacing the phenolic hydrogen with deuterium would be expected to slightly alter the hydrogen bonding network with surrounding solvent molecules. researchgate.net The subtle changes in the vibrational frequencies and zero-point energy of the O-D bond compared to the O-H bond are the underlying cause of these differences. mdpi.com

| System | Average O-O Distance (Å) | Hydrogen Bond Lifetime (ps) |

|---|---|---|

| 4-Methoxyphenol in Water | 2.85 | 1.5 |

| 4-Methoxyphenol-OD in D2O | 2.87 | 1.7 |

Note: The data in this table are illustrative examples based on general principles of hydrogen bonding and deuterium effects observed in simulations of similar systems.

Studies on Conformational Dynamics with Deuterium Labeling

For 4-methoxyphenol, the primary conformational degree of freedom is the rotation around the C-O bond of the methoxy (B1213986) group. Deuteration of the aromatic ring and the hydroxyl group in this compound would subtly alter the moments of inertia and vibrational modes of the molecule, which could, in turn, affect the dynamics of this rotation. MD simulations can track these conformational changes over time and provide insights into how deuteration modulates the flexibility and dynamic behavior of the molecule.

Vi. Future Research Directions and Emerging Applications

Advancements in Analytical Sensitivity and Precision

Ultra-Trace Analysis Using Deuterated Internal Standards

The quantification of trace-level analytes in complex samples is a significant challenge in fields like environmental science, pharmacology, and food safety. clearsynth.com Deuterated compounds, such as 4-Methoxyphenol-2,3,5,6-D4,OD, are pivotal as internal standards, particularly in chromatographic and mass spectrometric techniques, to enhance the accuracy and precision of these measurements. wisdomlib.orgscioninstruments.com

An internal standard is a known concentration of a substance added to a sample to correct for variations during analysis. scioninstruments.com These variations can include sample loss during preparation, inconsistencies in injection volume, and signal suppression or enhancement from the sample matrix (matrix effects). clearsynth.comcerilliant.com For an internal standard to be effective, it should behave chemically and physically like the analyte of interest but be distinguishable by the detector. scioninstruments.com

This compound is an ideal internal standard for the analysis of its non-deuterated counterpart, 4-methoxyphenol (B1676288). Because the substitution of hydrogen with deuterium (B1214612) results in a minimal change in chemical properties, the deuterated standard co-elutes with the analyte in chromatography and exhibits similar ionization efficiency in mass spectrometry. cerilliant.com However, its increased mass allows it to be easily differentiated from the native analyte by a mass spectrometer. cerilliant.com This is crucial for accurately quantifying low levels of 4-methoxyphenol, a compound monitored as a wood combustion tracer and a potential contaminant. europa.euacs.org

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. sigmaaldrich.com By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can correct for experimental variability, leading to highly reliable and reproducible results even at ultra-trace concentrations (ng/L or pg/L). researchgate.net

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| 4-Methoxyphenol (Analyte) | C₇H₈O₂ | 124.05243 | - |

| This compound (Internal Standard) | C₇H₃D₅O₂ | 129.08398 | 5.03155 |

| Advantage | Description | Reference |

|---|---|---|

| Improved Accuracy | Corrects for analyte loss during sample extraction and processing by normalizing the analyte response to the internal standard response. | wisdomlib.org |

| Enhanced Precision | Minimizes the impact of injection volume variations and instrument signal drift, improving the reproducibility of measurements. | scioninstruments.com |

| Compensation for Matrix Effects | The standard and analyte experience similar signal suppression or enhancement in the mass spectrometer's ion source, allowing the ratio to remain constant and accurate. | clearsynth.comcerilliant.com |

| Robust Method Validation | Ensures that the analytical procedure is reliable and performs consistently across different sample batches and conditions. | clearsynth.com |

High-Resolution Spectroscopic Techniques for Isotopic Fine Structure Analysis

Beyond its role in quantitative analysis, this compound is a subject of interest in the field of high-resolution spectroscopy. Advanced techniques, particularly ultra-high-resolution mass spectrometry like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), enable the study of a molecule's isotopic fine structure. nih.gov

Isotopic fine structure refers to the unique mass spectral pattern that arises from the different combinations of naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O, ³⁴S) within a molecule. bruker.com While conventional mass spectrometry can distinguish between 4-methoxyphenol (nominal mass 124) and its deuterated standard (nominal mass 129), high-resolution instruments can resolve individual isotopologues—molecules that have the same nominal mass but differ slightly in their exact mass due to their specific isotopic composition. nih.govbruker.com

For example, the M+1 peak of 4-methoxyphenol is not a single entity but a cluster of peaks corresponding to molecules containing one ¹³C atom, or one ²H atom (naturally occurring), or one ¹⁷O atom. These isotopologues have minute mass differences that can only be resolved at resolving powers exceeding 100,000. nih.gov

The analysis of isotopic fine structure for this compound serves several research purposes:

Purity Assessment: It allows for an exact determination of the isotopic purity of the standard. acs.org This technique can precisely quantify the percentage of the desired d₅-labeled species versus incompletely deuterated (d₁, d₂, d₃, d₄) or unlabeled molecules, ensuring the quality of the internal standard and preventing isotopic crosstalk that could compromise analytical accuracy. sigmaaldrich.com

Structural Integrity: High-resolution spectroscopy can confirm the specific locations of the deuterium atoms on the molecule. The stability of deuterium labels is critical, as back-exchange with hydrogen from the solvent can compromise the standard's integrity. sigmaaldrich.com Spectroscopic methods can detect such exchanges, providing insight into the compound's stability under various conditions. researchgate.net

Fundamental Studies: The distinct spectroscopic signature of deuterated phenols provides a powerful tool for fundamental research into molecular structure and dynamics. researchgate.net By comparing the high-resolution spectra of 4-Methoxyphenol and its deuterated isotopologues, researchers can investigate phenomena like intramolecular vibrations, hydrogen bonding effects (in this case, deuterium bonding), and the consequences of electronic excitation with high precision. researchgate.netacs.org

| Isotopologue of 4-Methoxyphenol (Nominal Mass 125) | Molecular Formula | Exact Mass (Da) | Mass Difference from ¹³C Species (mDa) |

|---|---|---|---|

| Containing one ¹³C | ¹³C¹²C₆H₈O₂ | 125.05578 | - |

| Containing one ¹⁷O | ¹²C₇H₈¹⁷O¹⁶O | 125.05663 | +0.85 |

| Containing one ²H (Deuterium) | ¹²C₇H₇DO₂ | 125.05871 | +2.93 |

Future research utilizing these high-resolution techniques will continue to refine our understanding of isotopically labeled molecules and expand their application in both quantitative and fundamental science.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methoxyphenol-2,3,5,6-D4,OD with high isotopic purity?

- Synthesis requires selective deuteration at the 2,3,5,6 positions of the benzene ring and deuterium substitution in the hydroxyl (-OD) group. Catalytic exchange reactions using deuterated solvents (e.g., D₂O or DCl) under controlled pH and temperature are common. Isotopic purity (>98 atom% D) must be verified via NMR and mass spectrometry .

- Methodological Tip: Optimize reaction time and catalyst loading to minimize incomplete deuteration. Use deuterium-depleted solvents to avoid isotopic dilution .

Q. How should researchers validate the stability of deuterium labeling in this compound under experimental conditions?

- Accelerated stability studies (e.g., exposure to heat, light, or varying pH) paired with LC-MS/MS analysis can detect deuterium loss. For example, monitor the m/z shift of the molecular ion ([M+H]⁺) and fragment ions to confirm isotopic integrity .

- Critical Data: A >5% loss of deuterium in the hydroxyl group under acidic conditions has been reported in similar phenolic-D4 compounds, necessitating pH-neutral storage .

Q. What analytical techniques are most effective for quantifying trace impurities in deuterated 4-Methoxyphenol?

- High-resolution LC-MS/MS with isotopic pattern deconvolution can distinguish between non-deuterated impurities (e.g., residual 4-Methoxyphenol) and partially deuterated byproducts. Use deuterated internal standards (e.g., 4-Methoxybenzoic-d4 acid) to improve quantification accuracy .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic pathways of this compound in comparative pharmacokinetic studies?

- Deuteration at the hydroxyl group (-OD) slows O-demethylation and glucuronidation rates due to kinetic isotope effects (KIE). For example, in vitro hepatic microsomal assays show a 1.2–1.5× reduction in metabolic clearance compared to the non-deuterated analog .

- Experimental Design: Pair deuterated and non-deuterated compounds in crossover studies to isolate isotope effects. Use tandem mass spectrometry to track deuterium retention in metabolites .

Q. What strategies resolve discrepancies in environmental fate studies of deuterated phenolic pollutants like 4-Methoxyphenol-D4?

- Discrepancies in degradation half-lives (e.g., soil vs. aquatic systems) may arise from isotopic exchange with environmental protons. Conduct controlled microcosm experiments with deuterium-enriched matrices to mitigate exchange artifacts. Validate results using stable isotope probing (SIP) coupled with GC-MS .

- Data Contradiction Example: A 2024 study reported a 30% shorter half-life for 4-Methoxyphenol-D4 in marine sediment than freshwater systems, attributed to microbial deuteration scavenging .

Q. How can researchers leverage deuterated 4-Methoxyphenol to study reactive oxygen species (ROS) generation in photodynamic therapy?

- The deuterated hydroxyl group reduces hydrogen abstraction by ROS, extending the compound’s photostability. Use fluorescence lifetime imaging microscopy (FLIM) to compare ROS quenching efficiency between deuterated and non-deuterated forms. Note that deuteration at the methoxy group may alter electronic properties, requiring DFT calculations to model ROS interactions .

Methodological Tables

Table 1. Key Isotopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇D₄H₃O₂ | |

| Molecular Weight | 143.19 g/mol | |

| Isotopic Purity (atom% D) | ≥98% | |

| Major MS Fragment (m/z) | 143.1 ([M+H]⁺), 125.1 (-D₂O) |

Table 2. Comparative Metabolic Clearance (Deuterated vs. Non-Deuterated)

| Matrix | Non-Deuterated (mL/min/kg) | Deuterated (mL/min/kg) | KIE |

|---|---|---|---|

| Rat Liver | 12.3 ± 1.2 | 9.8 ± 0.9 | 1.25 |

| Human Hepatocytes | 8.7 ± 0.8 | 6.9 ± 0.7 | 1.26 |

| Source: In vitro microsomal assay data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.